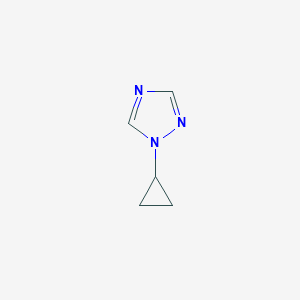
1-Cyclopropyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: This method involves the reaction of azides with alkynes to form triazoles.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Synthesis: This approach involves the simultaneous addition of all reactants in a single reaction vessel, simplifying the process and reducing the need for intermediate purification steps.
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions:
Scientific Research Applications
1-Cyclopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antifungal, antiviral, and anticancer agents due to its ability to interact with biological targets.
Agrochemicals: The compound is utilized in the synthesis of fungicides and herbicides, providing protection against various plant pathogens.
Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: Unlike 1,2,4-triazoles, 1,2,3-triazoles are formed through different synthetic routes and exhibit distinct chemical properties.
1,2,4-Triazole Derivatives: Compounds such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate share structural similarities but differ in their biological activities and applications.
Properties
Molecular Formula |
C5H7N3 |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-4-6-3-7-8/h3-5H,1-2H2 |
InChI Key |
XUVFMIWBNQRMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
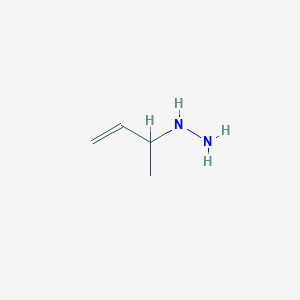
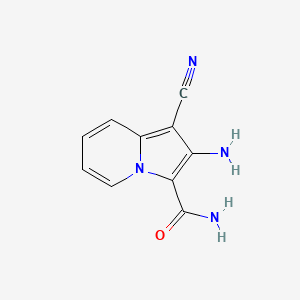

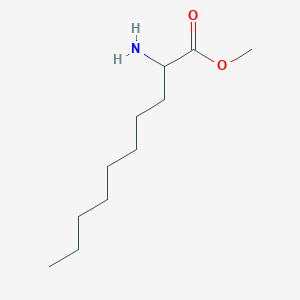
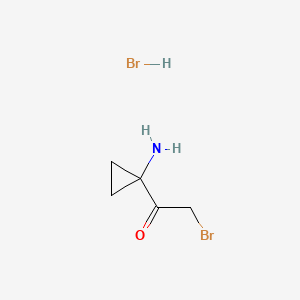
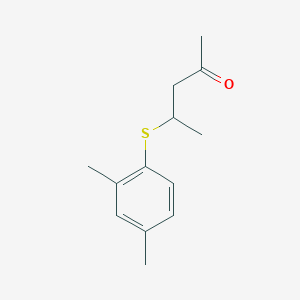
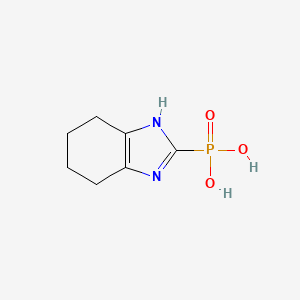
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
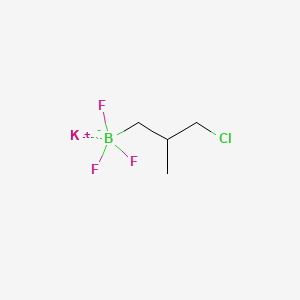
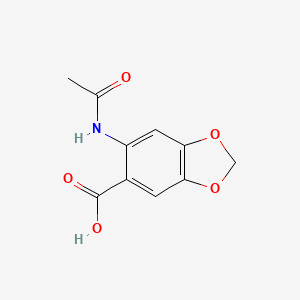
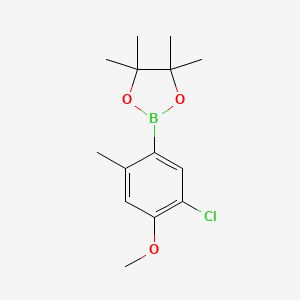
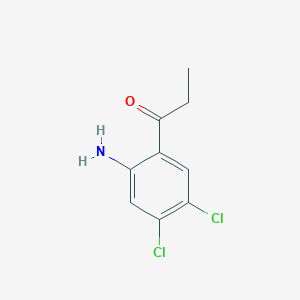
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
